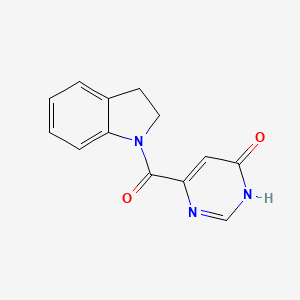

![molecular formula C12H10N4O4S B3005821 methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 877630-43-8](/img/structure/B3005821.png)

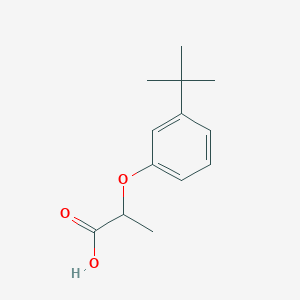

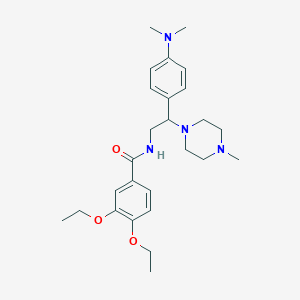

methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazolidinone frameworks, as seen in the synthesis of HIV-1 fusion inhibitors and anticancer agents . These syntheses typically involve the condensation of various aryl or heteroaryl aldehydes with thiazolidin-4-ones or related scaffolds. For example, the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones demonstrates the incorporation of furan rings into biologically active compounds . Similarly, the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives involves the use of furan moieties and highlights the importance of the electron-donating groups on the thiazolidinone moiety for anticancer activity .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of furan rings and other heterocyclic components that are essential for biological activity. For instance, the correlation of antibacterial activity with topological indices in some furanyl-thieno[2,3-d]pyrimidin derivatives suggests that the molecular structure, particularly the topological indices, plays a significant role in the antimicrobial properties of these compounds . The intramolecular cyclization reactions, as seen in the synthesis of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, also indicate the complexity and reactivity of these molecular frameworks .

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds is highlighted by various reactions, including decyclization, intramolecular cyclization, and the Hantzsch reaction . For example, the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol leads to the formation of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, demonstrating the potential for structural transformation under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds are influenced by their molecular structure and the presence of various functional groups. The antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, for instance, is indicative of the potential for these compounds to interact with biological targets . The importance of the electron-donating groups and the position of these groups on the aryl ring are crucial for the observed anticancer properties of thiazolidinone compounds .

Scientific Research Applications

Antibacterial, Antifungal, and Anti-tubercular Agents

Research has demonstrated the utility of related compounds in the development of agents with potential antibacterial, antifungal, and anti-tubercular activities. For instance, derivatives synthesized from similar chemical structures have been evaluated for their efficacy against various bacterial and fungal strains, showing promising results in combating these pathogens (Akhaja & Raval, 2012).

Anticancer and Antiangiogenic Effects

Compounds bearing resemblance to the chemical structure have been investigated for their anticancer and antiangiogenic properties. Novel derivatives were found to inhibit tumor growth and angiogenesis in mouse models, highlighting their potential as anticancer therapies (Chandrappa et al., 2010).

Antiprotozoal Activity

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural features with the compound , have demonstrated significant antiprotozoal activity. These compounds have shown high DNA affinities and potent in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting a potential route for the development of new treatments for protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The compound's structure facilitates the synthesis of various heterocyclic compounds, which are crucial for developing pharmaceuticals and agrochemicals. Research has focused on utilizing similar structures to create new molecules with potential biological activity, demonstrating the chemical's versatility in organic synthesis (Aniskova et al., 2017).

Analgesic Activity

Studies have also explored the analgesic properties of related compounds, with some showing effectiveness in reducing pain in animal models. This opens avenues for the development of new pain management solutions (Igidov et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle and has been identified as an appealing target for cancer treatment .

Mode of Action

This inhibition can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can prevent the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The compound’s interaction with CDK2 leads to significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .

properties

IUPAC Name |

methyl 5-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4S/c1-19-11(18)8-3-2-6(20-8)5-21-12-14-9-7(4-13-16-9)10(17)15-12/h2-4H,5H2,1H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBRQCNUFSVKAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)

![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)

![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)